molecular formula C24H21NO4 B4050692 3,5-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

3,5-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

Cat. No.: B4050692
M. Wt: 387.4 g/mol
InChI Key: ZAKDRVHBCUYRII-UHFFFAOYSA-N
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Description

3,5-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.14705815 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mesomorphic Behaviour and Liquid Crystal Phases

Research by Mandle and Goodby (2016) explored the mesomorphic behavior of symmetrical dimeric materials that share structural motifs with the specified compound. Their study revealed insights into the formation of nematic and twist-bend nematic phases, potentially applicable for advanced liquid crystal displays and optical devices (Mandle & Goodby, 2016).

Supramolecular Assemblies and Crystal Engineering

A study on supramolecular assemblies by Arora and Pedireddi (2003) discussed the crystallization behaviors and molecular packing of complexes, which could be relevant for designing new materials with specific optical or electrical properties. This research could provide foundational insights for manipulating the compound for nanoscale architectures (Arora & Pedireddi, 2003).

Synthesis and Characterization of Novel Compounds

The synthesis and X-ray crystallography studies by Collins, Fallon, and McGeary (1994) on related spiropyran structures offer a methodological perspective that could be applied to the synthesis and structural elucidation of "3,5-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate", facilitating the development of novel compounds with unique properties (Collins, Fallon, & McGeary, 1994).

Molecular Structure and Reactivity Studies

Research into the molecular structure, chemical reactivity, and potential applications in disease treatment by Ranjith et al. (2022) underscores the importance of understanding the electronic and structural aspects of complex organic compounds. This kind of investigation is crucial for tailoring compounds for specific biological or industrial applications (Ranjith et al., 2022).

Luminescence Sensing

Shi et al. (2015) demonstrated the application of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing. Similar approaches could be explored with "3,5-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate" for the detection of specific chemicals or biomarkers, highlighting its potential in analytical chemistry (Shi et al., 2015).

Properties

IUPAC Name

(3,5-dimethylphenyl) 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-13-8-14(2)10-19(9-13)29-24(28)17-4-3-5-18(12-17)25-22(26)20-15-6-7-16(11-15)21(20)23(25)27/h3-10,12,15-16,20-21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKDRVHBCUYRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 2
Reactant of Route 2
3,5-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 3
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3,5-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 4
Reactant of Route 4
3,5-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 5
Reactant of Route 5
3,5-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,5-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

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